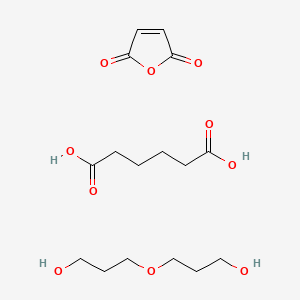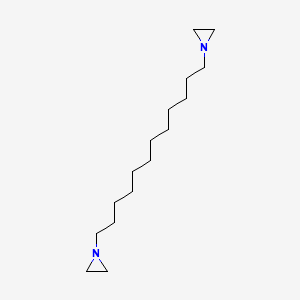
1,1'-(Dodecane-1,12-diyl)bis(aziridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dodecane-1,12-diyl)bis(aziridine) is a chemical compound characterized by the presence of two aziridine rings connected by a dodecane chain. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Dodecane-1,12-diyl)bis(aziridine) typically involves the reaction of aziridine with a dodecane dihalide. One common method is the reaction of aziridine with 1,12-dibromododecane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of 1,1’-(Dodecane-1,12-diyl)bis(aziridine) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques such as distillation or chromatography are often employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Dodecane-1,12-diyl)bis(aziridine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Polymerization: Aziridines can undergo polymerization to form polyaziridines, which have applications in coatings and adhesives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products:
- Substituted amines, ethers, thioethers
- Aziridine N-oxides
- Polyaziridines
Scientific Research Applications
1,1’-(Dodecane-1,12-diyl)bis(aziridine) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bis(aziridine) involves the high reactivity of the aziridine rings. The strained three-membered ring structure makes aziridines highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as cross-linking in polymers and biological systems .
Molecular Targets and Pathways:
Nucleophilic Attack: The aziridine rings are targeted by nucleophiles, leading to the formation of new bonds and functional groups.
Polymerization Pathways: The compound can undergo polymerization, forming polyaziridines with unique properties.
Comparison with Similar Compounds
1,1’-(Dodecane-1,12-diyl)bis(aziridine) can be compared with other aziridine-containing compounds:
1,1’-(1,12-Dodecanediyl)di(2,4-imidazolidinedione): Similar in structure but contains imidazolidinedione rings instead of aziridine rings.
1,1’-(Dodecane-1,12-diyl)bisimidazolidine-2,4-dione: Another related compound with imidazolidine-2,4-dione rings.
Uniqueness: The presence of aziridine rings in 1,1’-(Dodecane-1,12-diyl)bis(aziridine) imparts unique reactivity and potential for diverse applications, distinguishing it from other similar compounds .
Properties
CAS No. |
56522-41-9 |
|---|---|
Molecular Formula |
C16H32N2 |
Molecular Weight |
252.44 g/mol |
IUPAC Name |
1-[12-(aziridin-1-yl)dodecyl]aziridine |
InChI |
InChI=1S/C16H32N2/c1(3-5-7-9-11-17-13-14-17)2-4-6-8-10-12-18-15-16-18/h1-16H2 |
InChI Key |
ISYUYEHIIPXBME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCCCCCCCCCCCN2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


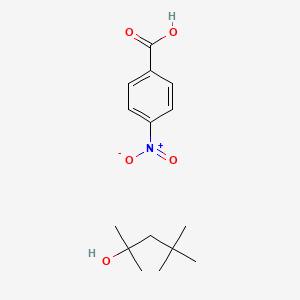
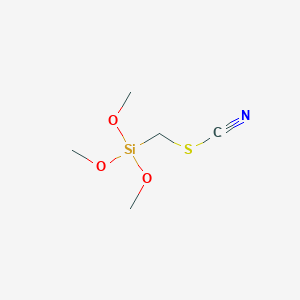
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
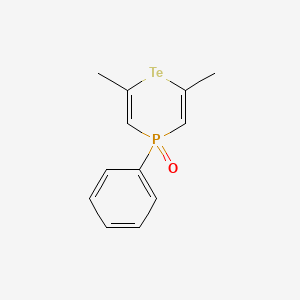
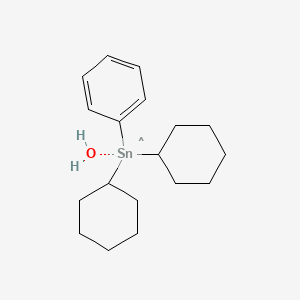
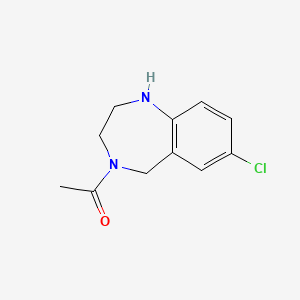
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)
![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)

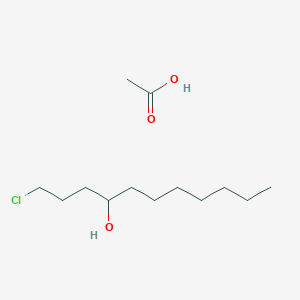
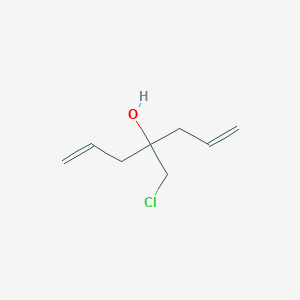
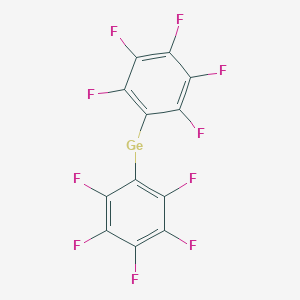
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
